![molecular formula C10H12ClF2NO2 B1465086 Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride CAS No. 1333750-44-9](/img/structure/B1465086.png)
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
Overview
Description
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12ClF2NO2. It is a derivative of propanoic acid and contains an amino group and two fluorine atoms attached to a phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and methyl acrylate.
Formation of Intermediate: The initial step involves the reaction of 2,4-difluorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydride to form an intermediate compound.
Amination: The intermediate compound
Biological Activity
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H12ClF2NO2 and a molecular weight of approximately 233.67 g/mol. The compound features an amino group and a difluorophenyl group, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : The reaction begins with 2,4-difluorobenzaldehyde and methyl acrylate in the presence of a base like sodium hydride.
- Amination : The intermediate is then subjected to amination to introduce the amino group.
- Hydrochloride Formation : Finally, the compound is converted into its hydrochloride salt form to enhance solubility.
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, structural analogs have been reported to induce apoptosis in hypopharyngeal tumor cells .
- Anti-inflammatory Effects : Research suggests that derivatives can inhibit nitric oxide production, which is crucial in inflammatory responses .
Case Studies
- Antitumor Activity : In a study evaluating various fluorinated compounds, this compound demonstrated significant cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin .
- Inhibition of Nitric Oxide Production : A study focused on clovamide analogs found that methyl (2S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride effectively reduced NO levels in vitro, indicating potential anti-inflammatory properties .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that may influence its biological activity:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate HCl | C10H12ClF2NO2 | Different stereochemistry |
Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate | C10H12ClF2NO2 | Variation in fluorine substitution |
These comparisons highlight the diversity within this class of molecules and underscore the distinct properties that contribute to the unique biological activities of this compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₂ClF₂NO₂
- Molecular Weight : Approximately 233.67 g/mol
- Structure : The compound features an amino group and a difluorophenyl moiety, which are critical for its biological activity.
Pharmaceutical Development
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is primarily investigated for its potential in drug development. It is particularly relevant for:
- Neurological Disorders : Preliminary studies indicate that compounds with similar structures may exhibit therapeutic effects on neurological conditions, potentially acting as modulators of neurotransmitter systems.
- Anticancer Research : The difluorophenyl group may enhance the compound's ability to interact with cancer cell targets, making it a candidate for further exploration in oncology.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other bioactive molecules. Its unique structure allows for:
- Modification : Researchers can modify the compound to create derivatives with enhanced biological activity or specificity towards certain targets.
- Multi-Step Synthesis : The synthesis typically involves several steps starting from commercially available precursors like 2,4-difluorobenzaldehyde and methyl acrylate, followed by amination processes that yield the final product.
Interaction Studies
Research has focused on the binding affinity of this compound to various biological targets:
- Receptor Binding : Studies suggest that this compound may bind to specific receptors involved in neurotransmission and cellular signaling pathways.
- Mechanisms of Action : Ongoing research aims to elucidate the exact mechanisms through which this compound exerts its effects in biological systems.
Case Study 1: Neurological Applications
In a study examining compounds similar to this compound, researchers found that certain derivatives exhibited enhanced neuroprotective effects in animal models of neurodegeneration. These findings suggest potential applications in treating conditions such as Alzheimer's disease.
Case Study 2: Anticancer Activity
Another study investigated the anticancer properties of this compound in vitro. The results indicated that it could inhibit the proliferation of specific cancer cell lines, warranting further investigation into its mechanisms and potential as a therapeutic agent.
Properties
IUPAC Name |
methyl 3-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12;/h2-4,9H,5,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHZJMHHWFHLDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=C(C=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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